N-ethyl-6-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]pyridine-3-carboxamide
Description
N-ethyl-6-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]pyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with a carboxamide group and a pyrrolidine ring, which is further substituted with a hydroxymethyl group and a methylpyrazolyl group. The stereochemistry of the pyrrolidine ring is specified as (3S,4R), indicating the spatial arrangement of the substituents.
Properties
IUPAC Name |
N-ethyl-6-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2/c1-3-18-17(24)12-4-5-16(19-6-12)22-9-14(11-23)15(10-22)13-7-20-21(2)8-13/h4-8,14-15,23H,3,9-11H2,1-2H3,(H,18,24)/t14-,15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMMGNKORXIAUFE-GJZGRUSLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CN=C(C=C1)N2CC(C(C2)C3=CN(N=C3)C)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)C1=CN=C(C=C1)N2C[C@H]([C@@H](C2)C3=CN(N=C3)C)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-6-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]pyridine-3-carboxamide typically involves multiple steps:
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Formation of the Pyrrolidine Ring: : The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino alcohols and aldehydes or ketones. The stereochemistry is controlled using chiral catalysts or starting materials.
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Substitution with Hydroxymethyl and Methylpyrazolyl Groups: : The hydroxymethyl group can be introduced via a hydroxymethylation reaction, often using formaldehyde and a base. The methylpyrazolyl group can be attached through a nucleophilic substitution reaction using a suitable pyrazole derivative.
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Formation of the Pyridine Ring: : The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia or ammonium salts.
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Coupling of the Pyridine and Pyrrolidine Rings: : The final step involves coupling the pyridine ring with the pyrrolidine ring, typically through an amide bond formation using reagents such as carbodiimides (e.g., EDCI) or coupling agents like HATU.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The hydroxymethyl group can undergo oxidation to form a carboxylic acid or aldehyde, depending on the conditions and reagents used (e.g., PCC, KMnO₄).
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Reduction: : The carboxamide group can be reduced to an amine using reducing agents such as LiAlH₄ or BH₃-THF.
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Substitution: : The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like HNO₃ or Br₂ in the presence of catalysts.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), borane-tetrahydrofuran (BH₃-THF)
Substitution: Nitric acid (HNO₃), bromine (Br₂)
Major Products
Oxidation: Carboxylic acids, aldehydes
Reduction: Amines
Substitution: Nitro compounds, halogenated derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may serve as a ligand for studying receptor interactions or as a probe for investigating biochemical pathways. Its structural features could enable it to interact with specific proteins or enzymes, providing insights into their functions.
Medicine
In medicine, this compound could be explored for its potential therapeutic properties. Its ability to interact with biological targets might make it a candidate for drug development, particularly in areas such as oncology, neurology, or infectious diseases.
Industry
In industrial applications, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties might enhance the performance of industrial processes or products.
Mechanism of Action
The mechanism of action of N-ethyl-6-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]pyridine-3-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Receptors: The compound may bind to specific receptors, modulating their activity and influencing cellular signaling pathways.
Enzyme Inhibition: It could act as an inhibitor of certain enzymes, blocking their catalytic activity and affecting metabolic processes.
Gene Expression Modulation: The compound might influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
Similar Compounds
N-ethyl-6-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]pyridine-2-carboxamide: Similar structure but with a different position of the carboxamide group.
N-ethyl-6-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]pyridine-4-carboxamide: Another positional isomer with the carboxamide group at the 4-position.
N-ethyl-6-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]pyridine-3-sulfonamide: Similar structure but with a sulfonamide group instead of a carboxamide.
Uniqueness
The uniqueness of N-ethyl-6-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]pyridine-3-carboxamide lies in its specific substitution pattern and stereochemistry, which may confer distinct biological activities and chemical reactivity compared to its analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
